2,5-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol-2,5-13C2

LC-MS/MS Stable Isotope Dilution Matrix Effect Compensation

Deuterated dihydroxyacetone (DHA) internal standards exhibit chromatographic retention-time shifts that introduce quantitative bias (up to -38%). The 2,5-¹³C₂ dimer resolves this: - 99% ¹³C enrichment at bridgehead positions; ≥95% chemical purity (CP) - M+2 mass shift ensures baseline separation from endogenous DHA with identical retention time - Solid crystalline dimer; dissociates to monomeric DHA upon aqueous dissolution - Validated for SID-MS, SIRM, hyperpolarized ¹³C NMR, and food authenticity testing Supplied in ready-to-use packaging with full Certificates of Analysis.

Molecular Formula C6H12O6
Molecular Weight 182.14 g/mol
Cat. No. B12058574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol-2,5-13C2
Molecular FormulaC6H12O6
Molecular Weight182.14 g/mol
Structural Identifiers
SMILESC1C(OCC(O1)(CO)O)(CO)O
InChIInChI=1S/C6H12O6/c7-1-5(9)3-12-6(10,2-8)4-11-5/h7-10H,1-4H2/i5+1,6+1
InChIKeyKEQUNHIAUQQPAC-MPOCSFTDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol-2,5-13C2 – Stable Isotope-Labeled Dihydroxyacetone Dimer for Quantitative Mass Spectrometry


2,5-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol-2,5-13C2 (syn. 1,3-Dihydroxyacetone-2-¹³C dimer, CAS 1675732-63-4) is a stable‑isotope‑labeled analogue of the solid‑state dimer of dihydroxyacetone (DHA). The compound belongs to the 1,4‑dioxane class and exists as a crystalline solid that dissociates to monomeric DHA upon dissolution in water [1]. It carries two ¹³C atoms at the bridgehead 2‑ and 5‑positions, yielding a molecular formula of ¹³C₂C₄H₁₂O₆ and an average molecular mass of 182.14 Da—exactly 2 Da above the natural‑abundance dimer . The product is specified with 99% ¹³C isotopic enrichment and ≥95% chemical purity (CP) and is explicitly validated as suitable for mass spectrometry applications .

Why Unlabeled or Differently Labeled Dihydroxyacetone Dimers Cannot Be Substituted for 2,5-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol-2,5-13C2 in Quantitative Workflows


In stable‑isotope dilution mass spectrometry (SID‑MS), the internal standard must closely mimic the analyte’s chromatographic retention time, ionization efficiency, and fragmentation pattern to compensate for matrix effects [1]. Unlabeled dihydroxyacetone dimer (CAS 26776‑70‑5) cannot serve this function because it is indistinguishable from endogenous or sample‑derived analyte. Deuterated analogues (e.g., 1,3‑dihydroxyacetone‑1,1,3,3‑d₄ dimer, mass shift M+8) are commercially available but are well documented to exhibit chromatographic retention time shifts relative to the protium form, leading to differential matrix effects and quantitative bias that can exceed −38% for some analytes [2]. Even alternative ¹³C‑labeled forms with different labelling stoichiometry or position (e.g., single ¹³C or ¹³C₄) alter the mass shift and may overlap with natural‑abundance isotopomers or other co‑eluting species, reducing assay specificity [3].

Head‑to‑Head Quantitative Differentiation of 2,5-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol-2,5-13C2 from Unlabeled, Deuterated, and Alternative ¹³C‑Labeled Dihydroxyacetone Dimers


Superior Chromatographic Co‑Elution vs. Deuterated (d₄) Internal Standard – Cross‑Analyte Evidence

¹³C‑labeled internal standards are recognized to co‑elute with their unlabeled analytes more reliably than deuterated analogues, which frequently exhibit retention time shifts due to stronger C–D vs. C–H hydrophobic interactions in reversed‑phase LC [1]. In a systematic cross‑analyte study (2‑methylhippuric acid and 4‑methylhippuric acid in urine), the deuterated IS (²H₇) generated concentrations on average 59.2% lower than those generated by the ¹³C₆ IS, with spike‑accuracy bias of −38.4% for the deuterated IS vs. no significant bias for the ¹³C IS [2]. Although not performed on the dihydroxyacetone dimer scaffold itself, this class‑level differential is mechanistically generalizable to any analyte/IS pair where deuterium labelling introduces a hydrophobic shift [1].

LC-MS/MS Stable Isotope Dilution Matrix Effect Compensation

Reduced Natural‑Abundance Isotopomer Overlap vs. Unlabeled Dimer – Direct Mass Shift Comparison

The unlabeled dihydroxyacetone dimer (C₆H₁₂O₆, monoisotopic mass 180.06339 Da) gives a natural‑abundance M+2 isotopomer peak at approximately 6.5% relative intensity (primarily from two ¹³C atoms at natural abundance) . The 2,5-¹³C₂ compound shifts the monoisotopic mass to 182.07010 Da, moving the IS signal into a region where the natural‑abundance contribution from the unlabeled analyte is negligible when the IS is spiked at typical concentrations . In contrast, a single‑¹³C labelled analogue (M+1) would overlap substantially with the natural M+1 peak (~6.1% of M) , requiring mathematical correction that adds analytical uncertainty.

Mass Spectrometry Isotopologue Distribution Selectivity

Higher Certified Isotopic Purity vs. Deuterated d₄ Analogue – Vendor Specification Comparison

The Sigma‑Aldrich 2,5-¹³C₂ product (Cat. 767891) is certified at 99% ¹³C isotopic purity . The closest deuterated competitor, 1,3‑dihydroxyacetone‑1,1,3,3‑d₄ dimer (Cat. 910139), is certified at ≥98 atom % D . The 1‑percentage‑point difference in nominal isotopic purity means the ¹³C₂ product contains at most 1% residual unlabeled or partially labeled species vs. up to 2% for the d₄ product. In quantitative workflows, residual unlabeled IS contributes to the measured analyte signal—an effect that is amplified when the IS is used at high concentration relative to the endogenous analyte [1].

Isotopic Enrichment Quality Specification Assay Interference

Backbone ¹³C Label Stability vs. Deuterium Exchange on Hydroxyl Positions – Class‑Level Inference

The 2,5-¹³C₂ compound incorporates the heavy isotope into the carbon backbone of the 1,4‑dioxane ring . In contrast, the commercially available d₄ analogue carries deuterium on the four hydroxymethyl hydrogens (positions 1,1,3,3) . Hydroxyl‑bound deuterium is known to undergo H/D exchange with protic solvents (e.g., water, methanol) under many sample preparation conditions, leading to partial or complete label loss [1]. Carbon‑bound ¹³C labels are chemically inert under all standard bioanalytical conditions and are not susceptible to exchange, ensuring consistent mass shift throughout the entire analytical workflow.

Isotope Exchange Sample Preparation Label Integrity

Competitive Chemical Purity and Solid‑State Handling vs. Monomeric DHA Standards

The target compound is supplied as a crystalline solid with ≥95% chemical purity (CP) , which matches the purity specification of the deuterated analogue (also ≥95% CP) and exceeds the typical purity of the unlabeled dimer (97% assay) . Monomeric DHA (CAS 96‑26‑4, MW 90.08) is a hygroscopic syrup that is difficult to weigh accurately and is rarely used as a primary standard; the dimeric form provides superior gravimetric handling . The 2,5-¹³C₂ dimer shares this solid‑state advantage with other dimer isotopologues.

Standard Preparation Weighing Accuracy Hygroscopicity

High‑Value Application Scenarios for 2,5-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol-2,5-13C2 Based on Differentiated Evidence


Stable Isotope Dilution LC–MS/MS Quantification of Dihydroxyacetone in Plasma, Urine, and Cell Extracts

The ¹³C₂ dimer is spiked into biological samples prior to protein precipitation or solid‑phase extraction. Its M+2 mass shift and expected chromatographic co‑elution with endogenous DHA (derived from dimer dissociation in solution) make it suitable as a SIL‑IS for quantifying DHA in pharmacokinetic, toxicokinetic, or metabolic phenotyping studies. The backbone ¹³C label ensures that no isotopic exchange occurs during sample workup . Laboratories that have experienced negative bias with deuterated IS should consider this product based on cross‑analyte evidence that ¹³C‑IS avoids the retention‑time‑shift problem [1].

Metabolic Flux Analysis in Hepatic Gluconeogenesis and Glycolysis Studies

Hyperpolarized [2‑¹³C]dihydroxyacetone has been developed as a real‑time MR probe of hepatic gluconeogenic state . The 2,5-¹³C₂ dimer can serve as a cold (non‑hyperpolarized) internal standard or reference compound for calibrating hyperpolarized ¹³C NMR experiments, or as a tracer in conventional stable‑isotope‑resolved metabolomics (SIRM) where the fate of the C‑2 carbon through glycolysis and the pentose phosphate pathway is tracked [1]. The position‑specific labeling at C‑2 and C‑5 enables unambiguous assignment of metabolic products by ¹³C NMR or GC‑MS isotopomer analysis.

Authenticity Testing and Adulterant Detection in Food, Honey, and Cosmetic Products

Dihydroxyacetone is the active ingredient in sunless tanning formulations and a key quality marker in mānuka honey . The ¹³C₂ dimer can be employed as an internal standard for isotope ratio or quantitative MS methods that distinguish natural DHA from synthetic sources or detect adulteration. The combination of solid‑state handling convenience and stable backbone labeling supports method transfer to routine quality‑control laboratories where deuterated IS might show variable performance due to solvent exchange [1].

Method Development and Cross‑Validation of Bioanalytical LC–MS Assays Requiring Regulatory‑Grade Internal Standards

When developing LC–MS methods intended for regulatory submission (e.g., GLP bioanalysis), the use of a ¹³C‑labeled IS is increasingly preferred over deuterated IS because of the well‑documented risk of retention time divergence and differential ion suppression . The 2,5-¹³C₂ product’s 99% isotopic purity reduces the background contribution to the analyte channel, facilitating method validation at the lower limit of quantification (LLOQ). Procurement of this specific isotopologue aligns with the recommendations of recent comparative studies [1] and provides a defensible rationale in method validation reports.

Quote Request

Request a Quote for 2,5-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol-2,5-13C2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.